molecular formula C8H9IN2 B2679632 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole CAS No. 2580250-06-0

1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole

Cat. No. B2679632
CAS RN: 2580250-06-0
M. Wt: 260.078
InChI Key: UJTUTKMTXMXVPP-UHFFFAOYSA-N
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Description

“1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” is a chemical compound with the CAS number 2580250-06-0 . It is a complex organic molecule that contains an iodine atom and a bicyclic pentane structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been used to perform an addition reaction onto propellane to afford BCP radicals . Another strategy involves the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, a bicyclo[1.1.1]pentane structure, and an iodine atom . The exact molecular formula and weight are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not specified in the available resources .

Scientific Research Applications

Synthesis and Catalysis

One key area of application involves the development of new synthetic routes for pyrazole derivatives and bicyclic compounds. A study by Sun et al. (2015) presents a metal-free iodine-catalyzed synthesis of fully substituted pyrazoles, highlighting the efficiency and broad substrate scope of this method, which could potentially apply to the synthesis of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole derivatives (Sun et al., 2015). Thirumoorthi and Adsool (2016) report on a practical metal-free protocol for synthesizing a bicyclo[1.1.1]pentane derivative, which could be relevant for creating structures related to the queried compound (Thirumoorthi & Adsool, 2016).

Drug Design and Biological Studies

Nugent et al. (2020) describe an iron-catalyzed Kumada cross-coupling method to access all-carbon disubstituted bicyclo[1.1.1]pentanes, which are crucial motifs in drug design as surrogates for p-substituted arenes and alkynes. This methodology could be instrumental in the functionalization of compounds like this compound for pharmaceutical applications (Nugent et al., 2020).

Antimicrobial and Anticancer Activities

Research by Channar et al. (2018) focuses on the synthesis of aryl pyrazole derivatives and their biological evaluations, including alkaline phosphatase, nucleotide pyrophosphatase/phosphodiesterase, and nucleoside triphosphate diphosphohydrolase inhibition studies, with potential anticancer profiles. This highlights the bioactive potential of pyrazole derivatives, suggesting possible applications for this compound in therapeutic areas (Channar et al., 2018).

Material Science and Catalysis

Xiao et al. (2004) explore the use of an ionic liquid-coordinated palladium complex as a catalyst, highlighting its efficiency and recyclability for Heck reactions. While not directly related to this compound, this study indicates the broader applicability of innovative catalytic systems in the synthesis of complex organic molecules, potentially including pyrazole-based structures (Xiao et al., 2004).

Safety and Hazards

The safety, risk, hazard, and MSDS of “1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” are not specified in the available resources .

Mechanism of Action

Target of Action

The target of action for a compound like “1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole” would depend on its specific structure and functional groups. Bicyclo[1.1.1]pentanes (BCPs) are often used as bioisosteres for tert-butyl and aryl groups, as well as internal alkynes . They have gained considerable momentum in drug development programs .

Mode of Action

The mode of action would involve the compound interacting with its target in the body. For example, in the synthesis of similar compounds, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. BCPs have various applications in synthetic organic chemistry .

properties

IUPAC Name

1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c9-7-4-8(5-7,6-7)11-3-1-2-10-11/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTUTKMTXMXVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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